molecular formula C21H23N3O2 B5400359 N-(2,3-dimethylbenzyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide

N-(2,3-dimethylbenzyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B5400359
M. Wt: 349.4 g/mol
InChI Key: BZZLEUIASKFXCP-UHFFFAOYSA-N
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Description

N-(2,3-dimethylbenzyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide (DMBP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBP is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action and biochemical effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylbenzyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has also been shown to induce apoptosis in cancer cells and reduce oxidative stress in neuronal cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, and the modulation of immune responses. This compound has also been shown to improve cognitive function and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,3-dimethylbenzyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide in lab experiments include its high purity, its ability to inhibit various signaling pathways, and its potential applications in various fields. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-(2,3-dimethylbenzyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide, including the investigation of its potential applications in other fields, such as cardiovascular disease and diabetes. Further studies are also needed to elucidate the mechanism of action of this compound and to optimize its synthesis methods. Additionally, the development of this compound derivatives with improved solubility and reduced toxicity could enhance its potential applications in various fields.

Synthesis Methods

N-(2,3-dimethylbenzyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide can be synthesized through various methods, including the reaction of 2,3-dimethylbenzylamine with 5-(chloromethyl)-1H-pyrazole-3-carboxylic acid, followed by the reaction of the resulting intermediate with phenol in the presence of a base. Another method involves the reaction of 2,3-dimethylbenzylamine with 5-(bromomethyl)-1H-pyrazole-3-carboxylic acid, followed by the reaction of the resulting intermediate with phenol in the presence of a base. Both methods have been reported to yield high purity this compound.

Scientific Research Applications

N-(2,3-dimethylbenzyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, this compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. In neuroprotection, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and improve the symptoms of inflammatory diseases, such as rheumatoid arthritis.

Properties

IUPAC Name

N-[(2,3-dimethylphenyl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-15-8-7-9-17(16(15)2)13-24(3)21(25)20-12-18(22-23-20)14-26-19-10-5-4-6-11-19/h4-12H,13-14H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZLEUIASKFXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CN(C)C(=O)C2=NNC(=C2)COC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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